3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide
CAS No.: 7157-91-7
Cat. No.: VC1979412
Molecular Formula: C7H9N3OS2
Molecular Weight: 215.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7157-91-7 |
|---|---|
| Molecular Formula | C7H9N3OS2 |
| Molecular Weight | 215.3 g/mol |
| IUPAC Name | 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C7H9N3OS2/c1-2-3-10-5(8)4(6(9)11)13-7(10)12/h2H,1,3,8H2,(H2,9,11) |
| Standard InChI Key | RCNAPOFQSALVID-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=C(SC1=S)C(=O)N)N |
| Canonical SMILES | C=CCN1C(=C(SC1=S)C(=O)N)N |
Introduction
Chemical Identity and Nomenclature
3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide is a thiazole derivative characterized by several functional groups attached to a central thiazole ring. The compound is registered with the Chemical Abstracts Service (CAS) under number 7157-91-7 . It belongs to the class of heterocyclic compounds containing both nitrogen and sulfur atoms in its core structure. The compound has several synonyms and alternative names used in scientific literature and chemical databases.
Identifiers and Registry Information
The compound is cataloged in multiple chemical databases with various identifiers, as summarized in Table 1.
Table 1: Chemical Identifiers of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide
Physical and Chemical Properties
The compound possesses specific physicochemical properties that define its behavior in various chemical and biological systems. Understanding these properties is crucial for developing appropriate handling protocols and potential applications.
Basic Physical Properties
The fundamental physical properties of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide are summarized in Table 2.
Table 2: Physical Properties of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H9N3OS2 | |
| Molecular Weight | 215.3 g/mol | |
| Physical State | Solid (inferred) | |
| LogP | 2.42770 | |
| Polar Surface Area (PSA) | 134.37000 | |
| Exact Mass | 215.01900 |
The compound's relatively high polar surface area (PSA) of 134.37 suggests it may have limited membrane permeability, which could affect its bioavailability in potential biological applications. The moderate LogP value (2.42770) indicates a balance between hydrophilic and lipophilic properties, potentially affecting its solubility in different solvents .
Structural Characteristics
Molecular Structure
The molecular structure of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide features a thiazole ring as its core scaffold, with specific functional groups attached at various positions. The structural elements include:
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A thiazole ring with a thioxo group at position 2
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An amino group at position 4
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A carboxamide group at position 5
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An allyl substituent at position 3
The canonical SMILES notation for this compound is C=CCN1C(=C(SC1=S)C(=O)N)N, which encodes its structural arrangement in a linear format. The presence of multiple functional groups, including amino, thioxo, and carboxamide moieties, contributes to its potential reactivity and biological interactions.
Structural Features and Functional Groups
The compound contains several important functional groups that may contribute to its chemical behavior and potential biological activities:
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Thiazole Ring: A five-membered heterocyclic ring containing a sulfur and nitrogen atom, providing a scaffold commonly found in many biologically active compounds
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Thioxo Group: A C=S moiety at position 2 that may participate in hydrogen bonding and influence the compound's reactivity
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Amino Group: Primary amine at position 4 that can participate in hydrogen bonding and nucleophilic reactions
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Carboxamide Group: At position 5, contributing to potential hydrogen bonding capabilities
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Allyl Group: At position 3, providing a site for potential modification or reactivity through its carbon-carbon double bond
Comparison with Related Compounds
To better understand the potential properties and applications of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide, it is helpful to compare it with structurally related compounds that have been more extensively studied.
Structural Analogs
Table 3: Comparison with Related Thiazole Derivatives
The structural differences between these compounds, particularly the presence of the 2-thioxo group and allyl substituent in 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide, may confer unique chemical and biological properties that warrant further investigation.
Future Research Directions
Given the limited information available specifically on 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide, several promising research directions can be proposed:
Structure-Activity Relationship Studies
Investigation of the biological activities of this compound and systematic modifications of its structure could provide valuable insights into the role of each functional group in determining its properties. The allyl group, in particular, offers opportunities for further functionalization through its carbon-carbon double bond.
Medicinal Chemistry Applications
Based on the known biological activities of related thiazole derivatives, screening of this compound against various biological targets, particularly in cancer research, could potentially uncover novel therapeutic applications.
Synthetic Methodology Development
Development of efficient and selective methods for the synthesis of this compound and related derivatives could contribute to expanding the chemical toolkit available for medicinal chemistry and materials science applications.
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